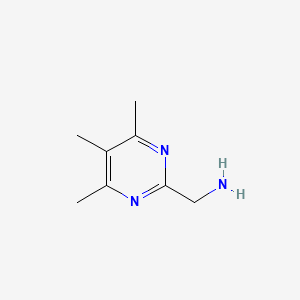

(4,5,6-Trimethylpyrimidin-2-YL)methanamine

CAS No.: 933682-93-0

Cat. No.: VC2706613

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933682-93-0 |

|---|---|

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | (4,5,6-trimethylpyrimidin-2-yl)methanamine |

| Standard InChI | InChI=1S/C8H13N3/c1-5-6(2)10-8(4-9)11-7(5)3/h4,9H2,1-3H3 |

| Standard InChI Key | NQJDNJQPLNCTSE-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(N=C1C)CN)C |

| Canonical SMILES | CC1=C(N=C(N=C1C)CN)C |

Introduction

Chemical Structure and Properties

Structural Features

The structural architecture of (4,5,6-Trimethylpyrimidin-2-YL)methanamine consists of:

-

A pyrimidine ring as the core structure

-

Three methyl groups positioned at the 4, 5, and 6 positions of the pyrimidine ring

-

A methanamine group (CH₂NH₂) attached to the 2-position of the pyrimidine ring

This arrangement of substituents around the pyrimidine scaffold contributes to the compound's unique chemical reactivity and potential biological interactions. The presence of the three methyl groups adds lipophilicity to the molecule, while the primary amine functionality provides a site for hydrogen bonding and potential derivatization.

Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding (4,5,6-Trimethylpyrimidin-2-YL)methanamine:

-

(2,4,6-Trimethylpyrimidin-5-yl)methanamine - A positional isomer with the methanamine group at the 5-position rather than the 2-position

-

(2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride - The dihydrochloride salt of the above compound, with CAS number 1803609-88-2

-

N-Methyl-1-(4,5,6-trimethylpyrimidin-2-yl)methanamine - A methylated derivative with a slightly higher molecular weight of 165.24 g/mol

The structural variations among these compounds highlight the importance of substitution patterns on the pyrimidine ring in determining chemical and biological properties.

Comparison with Dimethylpyrimidines

When compared to dimethylpyrimidine derivatives like 5,6-Dimethylpyrimidin-4-ol (CAS: 34916-78-4), (4,5,6-Trimethylpyrimidin-2-YL)methanamine features an additional methyl group, which increases its hydrophobicity . The presence of three methyl groups versus two also affects electronic distribution within the molecule, potentially influencing its interactions with biological targets.

Synthesis Methods

Considerations for Synthesis

The synthesis of methylated pyrimidines often involves careful control of reaction conditions to ensure regioselectivity of substitution. By analogy with the synthesis of 5,6-Dimethylpyrimidin-4-ol, which can be prepared from methyl 3-amino-2-methylcrotonate and formamide under basic conditions, the synthesis of (4,5,6-Trimethylpyrimidin-2-YL)methanamine would likely require specialized conditions to achieve the desired substitution pattern .

Biological Activities and Applications

Comparison with Other Pyrimidine Derivatives

Research indicates that trimethylpyrimidines generally exhibit a broader range of biological activities compared to dimethylpyrimidines, suggesting enhanced versatility in applications. The lipophilicity conferred by the three methyl groups in (4,5,6-Trimethylpyrimidin-2-YL)methanamine may facilitate membrane permeability, an important factor in drug design.

Research Findings

Structure-Activity Relationships

Although specific research on (4,5,6-Trimethylpyrimidin-2-YL)methanamine is limited in the available literature, studies on related pyrimidine compounds provide insights into potential structure-activity relationships:

-

Compounds with 4,6-dimethylpyrimidine moieties have been investigated as inhibitors of myeloid cell leukemia 1 (Mcl-1)

-

The positioning of methyl groups on the pyrimidine ring significantly influences binding affinity to biological targets

-

The primary amine functionality presents opportunities for further derivatization to enhance potency or selectivity

Chemical Reactivity

The chemical reactivity of (4,5,6-Trimethylpyrimidin-2-YL)methanamine is primarily determined by:

-

The nucleophilic primary amine group, which can participate in various reactions including acylation, alkylation, and condensation

-

The electron-rich pyrimidine ring, influenced by the electron-donating effects of the methyl substituents

-

The potential for coordination with transition metals through the nitrogen atoms in the pyrimidine ring and the primary amine

Future Research Directions

Structure Optimization

Future research on (4,5,6-Trimethylpyrimidin-2-YL)methanamine might focus on:

-

Developing derivatives with enhanced selectivity for specific biological targets

-

Investigating the effects of substitution patterns on biological activity

-

Incorporating the compound into larger molecular scaffolds for drug discovery applications

Expanded Biological Testing

Additional biological assays could clarify the compound's potential applications:

-

Receptor binding studies to identify potential biological targets

-

Cell-based assays to determine cytotoxicity and activity profiles

-

Structure-activity relationship studies to optimize potency and selectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume